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molecular formula C9H13BrOSi B1595424 (3-Bromophenoxy)trimethylsilane CAS No. 36971-28-5

(3-Bromophenoxy)trimethylsilane

Cat. No. B1595424
M. Wt: 245.19 g/mol
InChI Key: PJAOJOJIEFORFP-UHFFFAOYSA-N
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Patent
US04675370

Procedure details

3-Bromophenol (17.3 g, 0.100 mol) and 9 ml of pyridine together with 100 ml of toluene were placed in a 3-necked 250 ml round-bottomed flask equipped with a reflux condensor, an addition funnel and thermometer/adaptor. Chlorotrimethylsilane (12.8 g, 15 ml, 0.12 mol) was added dropwise to the vigorously stirred solution. The resultant white reaction mixture was subsequently refluxed for 4 hrs and then stirred at room temperature overnight. The white precipitate was removed by filtration and the colorless filtrate was subjected to rotary evaporation to remove the solvent. The residual liquid was purified by simple distillation. The pure product was collected at 232°-233° C. Yield: 23.0 g (93%). Calc. for C9H13BrOSi: 44.08% C; 5.34% H; 32.59% Br. Found: 43.98% C; 5.36% H; 32.35% Br. Mass Spectroscopy: 244,246 (77%, 78%, M+) Proton NMR (δ in ppm, CHCl3); 0.27 (singlet, Me3Si--); 6.66-7.32 (complex, aromatic protons).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.N1C=CC=CC=1.Cl[Si:16]([CH3:19])([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[CH3:17][Si:16]([O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condensor, an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The resultant white reaction mixture was subsequently refluxed for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The white precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the colorless filtrate was subjected to rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The residual liquid was purified by simple distillation
CUSTOM
Type
CUSTOM
Details
The pure product was collected at 232°-233° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C[Si](C)(C)OC1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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